molecular formula C8H12ClN3 B14884602 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine

3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine

Cat. No.: B14884602
M. Wt: 185.65 g/mol
InChI Key: ANGUIXCQCMVWRO-UHFFFAOYSA-N
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Description

3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of aminomethylpyridines This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a chlorine atom and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-pyridinecarboxaldehyde and N,N-dimethylamine.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of catalysts to enhance the reaction rate and selectivity.

    Solvents: Selection of appropriate solvents to dissolve the reactants and facilitate the reaction.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of chlorine.

    3-(aminomethyl)-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.

    3-(aminomethyl)-5-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,4,10H2,1-2H3

InChI Key

ANGUIXCQCMVWRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Cl)CN

Origin of Product

United States

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